Rosuvastatin calcium

Vue d'ensemble

Description

Synthesis Analysis

Rosuvastatin calcium synthesis has been the subject of various studies aiming to improve efficiency and selectivity. Notable methodologies include:

- A stereocontrolled synthesis utilizing a Keck enantioselective allylation and VO(acac)2-catalyzed syn-diastereoselective epoxidation to achieve the desired chirality (Chen et al., 2014).

- An innovative approach through iodine chloride-induced intramolecular cyclization for the C6-formyl statin side chain synthesis, demonstrating versatility in synthesizing statins and their analogs (Xiong et al., 2016).

- The development of [2H4] rosuvastatin calcium using a method that allows for detailed metabolic process analysis, showcasing the method's applicability in synthesizing other statins (Tian et al., 2020).

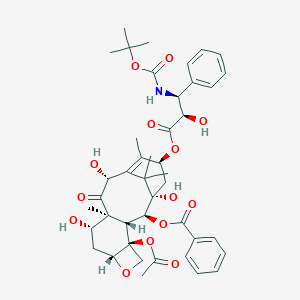

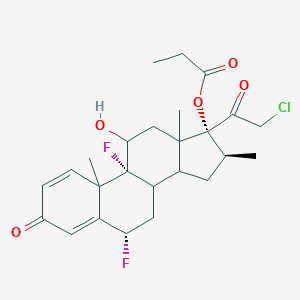

Molecular Structure Analysis

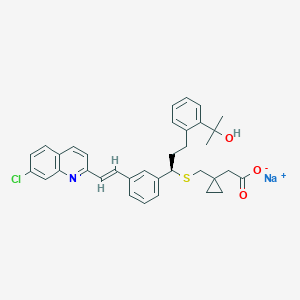

Rosuvastatin's molecular structure is a testament to its design for high potency and selectivity towards HMG-CoA reductase, the enzyme pivotal in cholesterol synthesis. Its structure enables specific interactions that enhance its efficacy and therapeutic index. Studies focusing on the synthesis and characterization of impurities in Rosuvastatin calcium highlight the importance of molecular intricacies in ensuring drug purity and performance (Lee et al., 2017).

Chemical Reactions and Properties

The chemical properties of Rosuvastatin, including its interactions and reactivity, are essential for its biological activity and pharmacokinetics. Its synthesis often involves selective reactions that establish its specific stereochemistry, crucial for its action. One method reports an efficient and highly stereoselective assembly of Rosuvastatin, emphasizing the importance of chemical selectivity in its synthesis (Šterk et al., 2016).

Physical Properties Analysis

The physical properties of Rosuvastatin, such as solubility and crystallinity, significantly affect its formulation and bioavailability. Techniques like nanoemulsification have been explored to enhance these aspects, improving solubility and pharmacokinetic profiles, thus maximizing its therapeutic potential (Balakumar et al., 2013).

Applications De Recherche Scientifique

1. Enhancing Pharmacokinetics and Pharmacodynamics of Rosuvastatin Calcium through Fast-Dissolving Films

- Methods of Application : The formulation process involved optimizing the thickness, disintegration time, and folding durability. All formulations were assessed for in vitro disintegration, thickness, folding endurance, in vitro dissolution, weight, and content uniformity .

- Results : The optimized Rosuvastatin FDF displayed a significantly faster time to maximum plasma concentration (t max) of 2 h, compared to 4 h for the marketed tablet. The maximum plasma concentration (C max) for the Rosuvastatin FDF (1.540 µg/mL ± 0.044) was notably higher than that of the marketed tablet (0.940 µg/mL ± 0.017). The optimized Rosuvastatin FDF exhibited an improved lipid profile, including reduced levels of low-density lipoproteins (LDLs), elevated high-density lipoproteins (HDLs), decreased triglycerides (TGs), and lower very-low-density lipoproteins (VLDLs) compared to the conventional tablet .

2. Design, Development, and Characterization of Amorphous Rosuvastatin Calcium Tablets

- Application Summary : This research proposes a methodology for the design, development, optimization, and evaluation of amorphous Rosuvastatin Calcium tablets. The main goal was to ensure rapid disintegration and high dissolution rate of the active ingredient, thus enhancing its bioavailability .

- Methods of Application : The design started from a careful selection of excipients, which due to their characteristics and proportions within the formulation allowed the use of their properties such as fluidity or granulometric distribution. The formulation was characterized using scanning electron microscopy (SEM), differential scanning calorimetry (DSC), thermogravimetry (TGA), Fourier transform infrared spectroscopy (FT-IR) and powder X-ray diffraction (PXRD) methods .

- Results : The amorphous Rosuvastatin Calcium tablets formulation developed made it possible to obtain cost-effective tablets by direct compression with optimal pharmacotechnical characteristics that showed a remarkable disintegration and dissolution rate. The manufactured tablets complied with the pharmacopoeia guidelines regarding content uniformity, tablet hardness, thickness, friability, in vitro disintegration time and dissolution profile .

3. Pharmacokinetics of Rosuvastatin

- Application Summary : This research systematically reviews the pharmacokinetics of Rosuvastatin from randomized controlled trials (RCTs) in healthy adults. The pharmacokinetic data of Rosuvastatin are considerably variable across studies .

- Methods of Application : A review of the pharmacokinetics of Rosuvastatin was performed using systematic search strategies. The Sheiner method was used to summarize the pharmacokinetics of the drug .

- Results : Following single doses, Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 h. The overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects .

4. Rosuvastatin Calcium in Fast-Dissolving Films

- Application Summary : This research focuses on enhancing the bioavailability of Rosuvastatin Calcium by developing a fast-dissolving film (FDF) formulation .

- Methods of Application : The formulation process involved optimizing the thickness, disintegration time, and folding durability. All formulations were assessed for in vitro disintegration, thickness, folding endurance, in vitro dissolution, weight, and content uniformity .

- Results : The optimized Rosuvastatin FDF displayed a significantly faster time to maximum plasma concentration (t max) of 2 h, compared to 4 h for the marketed tablet. The maximum plasma concentration (C max) for the Rosuvastatin FDF (1.540 µg/mL ± 0.044) was notably higher than that of the marketed tablet (0.940 µg/mL ± 0.017) .

5. Pullulan-Based Tablets Containing Flexible Chitosomes of Rosuvastatin Calcium

- Application Summary : This research focuses on the development of pullulan-based tablets containing flexible chitosomes of Rosuvastatin Calcium. The goal is to improve the relative bioavailability of Rosuvastatin Calcium .

- Methods of Application : The formulation process involved the development of pullulan-based tablets containing flexible chitosomes of Rosuvastatin Calcium .

- Results : The development of pullulan-based tablets containing flexible chitosomes of Rosuvastatin Calcium improved relative bioavailability by 30% to 36% compared to marketed drugs and pure Rosuvastatin tablets .

6. Drug Interactions of Rosuvastatin

- Application Summary : This research systematically reviews the drug interactions of Rosuvastatin from randomized controlled trials (RCTs) in healthy adults .

- Methods of Application : A review of the drug interactions of Rosuvastatin was performed using systematic search strategies. The Sheiner method was used to summarise the drug interactions of the drug .

- Results : The interaction of Rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant. Interactions of Rosuvastatin single doses with erythromycin, fluconazole, itraconazole and antacid were statistically significant .

Orientations Futures

The dosage of rosuvastatin calcium is usually based on the patient’s medical condition, response to treatment, age, race, and other medications the patient may be taking . It is very important to continue to follow the doctor’s advice about diet and exercise . It may take up to 4 weeks before the full benefit of this drug is seen .

Propriétés

IUPAC Name |

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALFOYNTGMUKGG-BGRFNVSISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54CaF2N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045928 | |

| Record name | Rosuvastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin Calcium | |

CAS RN |

147098-20-2 | |

| Record name | Rosuvastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147098202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83MVU38M7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.